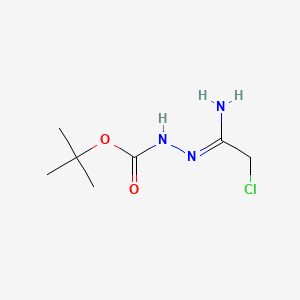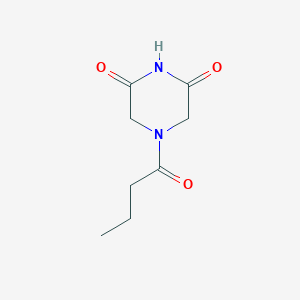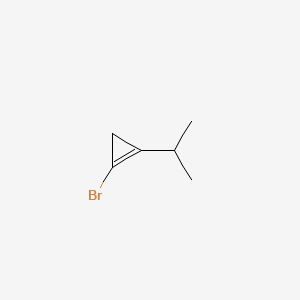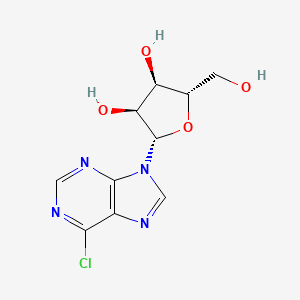
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- is a complex organic compound belonging to the class of dibenzo[a,d]cycloheptenes These compounds are characterized by their unique tricyclic structure, which includes two benzene rings fused to a seven-membered cycloheptene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- can be achieved through a formal [5 + 2] annulation reaction. This method involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes in the presence of trifluoromethanesulfonic anhydride (Tf2O). The reaction proceeds via an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization, resulting in the formation of the desired dibenzo[a,d]cycloheptene structure .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo[a,d]cycloheptatriene
- Dibenzo[a,e]cycloheptatriene
- Suberene
- 1,2:5,6-Dibenzcycloheptatriene
- 1,2:5,6-Dibenzotropilidene
Uniqueness
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- is unique due to its specific structural features and the presence of the methylamine and methylene groups
Eigenschaften
CAS-Nummer |
36065-47-1 |
|---|---|
Molekularformel |
C18H19N |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
N-methyl-1-(2-methylidene-4-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methanamine |
InChI |
InChI=1S/C18H19N/c1-13-17-9-4-3-6-14(17)10-11-15-7-5-8-16(12-19-2)18(13)15/h3-9,19H,1,10-12H2,2H3 |
InChI-Schlüssel |
RDPWYSJKXHFDNV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=CC2=C1C(=C)C3=CC=CC=C3CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)








![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)

